molecular formula C9H16O B14887316 Spiro[3.5]nonan-5-ol

Spiro[3.5]nonan-5-ol

Cat. No.: B14887316
M. Wt: 140.22 g/mol
InChI Key: KTBRCVBLJWJDDF-UHFFFAOYSA-N
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Description

Spiro[3.5]nonan-5-ol (CAS 2306272-48-8) is a high-value spirocyclic aliphatic alcohol of significant interest in modern medicinal chemistry and drug discovery. This compound serves as a versatile synthetic building block, particularly for constructing complex three-dimensional scaffolds. Spirocyclic motifs, like the one in this product, are recognized as "privileged structures" because they possess an optimal balance of conformational rigidity and flexibility. This makes them excellent for developing novel bioactive molecules with improved selectivity and enhanced pharmacokinetic properties, such as better absorption and permeability . Researchers utilize this compound as a critical precursor in synthesizing expanded spirocyclic analogues, such as 2-oxa-7-azaspiro[3.5]nonane, which are investigated as valuable isosteres for common motifs like morpholine in pharmaceutical candidates . Its application is particularly relevant in projects targeting enzyme active sites, where its three-dimensional structure can help achieve higher binding affinities . The structural core of this compound is also featured in patented research for developing novel heterocyclic spiro compounds with potential therapeutic applications . This product is strictly for professional research and development purposes. It is not intended for diagnostic, therapeutic, or any personal use. Please note that this item is currently out of stock; to be notified when it becomes available, please provide your contact information.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

spiro[3.5]nonan-9-ol

InChI

InChI=1S/C9H16O/c10-8-4-1-2-5-9(8)6-3-7-9/h8,10H,1-7H2

InChI Key

KTBRCVBLJWJDDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCC2)C(C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for Spiro 3.5 Nonan 5 Ol and Its Derivatives

Strategies for Spiro Junction Formation in Spiro[3.5]nonane Systems

The construction of the spiro[3.5]nonane skeleton relies on a variety of synthetic strategies designed to efficiently form the pivotal spirocyclic junction. These methods can be broadly categorized into cyclization approaches, cycloaddition reactions, and radical cyclizations, each offering distinct advantages in terms of precursor accessibility, reaction conditions, and control over stereochemistry.

Cyclization Approaches for Constructing the Spirocyclic Core

Cyclization reactions are a cornerstone in the synthesis of spirocycles, involving the formation of a new ring by connecting two ends of a suitable acyclic or macrocyclic precursor.

Intramolecular cyclization is a powerful strategy that involves the formation of a ring from a single molecule containing two reactive functional groups. This approach is often favored due to favorable entropic factors. In the context of spiro[3.5]nonane synthesis, this typically involves a precursor molecule where a cyclohexane (B81311) or cyclobutane (B1203170) ring is appended with a side chain capable of cyclizing to form the second ring at the desired spiro-atom. For instance, an appropriately substituted cyclohexanone derivative can undergo an intramolecular aldol condensation or a related reaction to form the cyclobutane ring. The success of these reactions hinges on the careful design of the precursor to favor the desired ring closure over competing intermolecular reactions or alternative cyclization pathways. beilstein-journals.orgdocumentsdelivered.com

A classic and effective method for constructing the cyclobutane portion of the spiro[3.5]nonane system involves the intramolecular cyclization of a 1,1-bis(halomethyl)cyclohexane precursor. In this approach, a cyclohexane ring is functionalized at one carbon with two bromomethyl (-CH₂Br) groups. Treatment of this dibromide with a reducing agent, such as zinc dust or an organometallic reagent like n-butyllithium, generates a reactive intermediate that undergoes intramolecular cyclization to form the spiro[3.5]nonane core. This method is particularly useful for creating the parent hydrocarbon skeleton.

Table 1: Example of Bis(bromomethyl) Cyclization

Precursor Reagents Product Notes
1,1-Bis(bromomethyl)cyclohexane Zn, Na₂CO₃ Spiro[3.5]nonane Classic Malonic ester synthesis followed by reduction and bromination can provide the precursor.

Rearrangement reactions provide a sophisticated route to spirocycles by inducing a carbon skeleton reorganization. The pinacol rearrangement is a prime example, used for converting 1,2-diols into carbonyl compounds under acidic conditions. wikipedia.org This methodology can be adapted to synthesize spirocyclic ketones. unacademy.com The reaction is initiated by the protonation of a hydroxyl group, followed by the loss of water to form a carbocation. A subsequent 1,2-migration of an alkyl group from the adjacent carbon to the carbocation center drives the rearrangement. wikipedia.org When applied to a cyclic diol precursor where one of the hydroxyl-bearing carbons is part of a ring that can expand, a spirocyclic ketone is formed. unacademy.comyoutube.com For instance, the acid-catalyzed rearrangement of 1-(1-hydroxycyclopentyl)cyclopropanol can lead to the formation of spiro[3.5]nonan-5-one. A related semi-pinacol rearrangement of 4-(1'-hydroxycyclobutyl)pyridines has also been developed for synthesizing aza-spirocycles, demonstrating the versatility of this approach. nih.govacs.org

Table 2: Pinacol-like Rearrangement for Spirocycle Synthesis

Precursor Type Conditions Product Type Key Feature
1,2-Diol Strong Acid (e.g., H₂SO₄) Spirocyclic Ketone Involves carbocation intermediate and 1,2-alkyl shift. wikipedia.orgunacademy.com

Cycloaddition Reactions in Spiro[3.5]nonane Synthesis

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are highly efficient for constructing spirocyclic systems. These reactions can form multiple carbon-carbon bonds in a single step with high stereocontrol. For the synthesis of the spiro[3.5]nonane core, a [2+2] cycloaddition between a methylenecyclohexane and a suitable ketene or alkene is a direct approach to the cyclobutane ring. Similarly, a [4+2] cycloaddition (Diels-Alder reaction) can be envisioned where the diene or dienophile is part of a cyclic system designed to yield a spirocyclic product after the reaction. youtube.com The feasibility and outcome of these reactions are governed by frontier molecular orbital theory. youtube.com Intramolecular [3+2] cycloaddition reactions have also been employed to synthesize various spiro compounds. researchgate.net

Radical Cyclization Approaches for Spiro[3.5]nonanes

Free-radical reactions offer a powerful alternative for the synthesis of complex molecules under mild and neutral conditions. princeton.edu Radical cyclizations are particularly useful for forming sterically hindered centers, such as the spiro-carbon in spiro[3.5]nonane. thieme-connect.de This approach typically involves the generation of a radical on a side chain attached to a cyclohexane ring. This radical can then add intramolecularly to an acceptor, such as an alkene or alkyne, within the same molecule to form the cyclobutane ring. A common method involves the tin hydride-mediated cyclization of an alkyl halide. For example, a (3-bromopropyl)methylenecyclohexane derivative could be treated with tributyltin hydride and a radical initiator like AIBN to generate a radical that cyclizes to form the spiro[3.5]nonane skeleton. princeton.edu Thiol-mediated acyl radical cyclizations have also been developed as an efficient method for preparing spiro compounds. researchgate.net

Table 3: Comparison of Synthetic Strategies for Spiro[3.5]nonane Core

Methodology Key Precursor Type Common Reagents Advantages
Intramolecular Ring Closure Dihalides, Dicarbonyls Reducing agents (Zn), Bases Direct, often high-yielding for simple systems.
Pinacol-like Rearrangement 1,2-Diols Strong Acids Access to spirocyclic ketones, complex skeletal rearrangements. unacademy.com
Cycloaddition Alkenes, Dienes Heat, Light High atom economy, stereocontrol. youtube.com

| Radical Cyclization | Alkyl Halides with an acceptor | Bu₃SnH, AIBN | Mild conditions, good for sterically hindered centers. princeton.eduresearchgate.net |

Alkylation-Based Methods for Quaternary Carbon Formation

The formation of the all-carbon quaternary spirocenter is a critical step in the synthesis of the spiro[3.5]nonane skeleton. Modern alkylation strategies have moved beyond classical methods to offer higher efficiency and stereocontrol.

One powerful approach is the transition-metal-catalyzed hydroalkylation of unactivated olefins. beilstein-journals.orgnih.govresearchgate.net This method allows for the direct formation of new C(sp³)–C(sp³) bonds and the concomitant creation of a quaternary carbon center. beilstein-journals.orgnih.gov For instance, a dual catalytic system involving manganese-mediated metal-hydride hydrogen atom transfer (MHAT) and a nickel catalyst can achieve the Markovnikov-selective hydroalkylation of unbiased olefins with alkyl halides, effectively generating aliphatic quaternary carbons under mild conditions. nih.govchemrxiv.orgchemrxiv.org The regioselectivity is driven by the formation of the more stable, higher substituted carbon radical following hydrogen atom transfer. beilstein-journals.org

Another sophisticated strategy involves palladium-catalyzed allylic alkylation. mdpi.comacs.org In this approach, an appropriately substituted cyclic precursor can undergo enantioselective allylic alkylation to introduce a side chain. This intermediate can then be subjected to a ring-closing metathesis (RCM) reaction to form the second ring of the spirocycle, thereby constructing the quaternary center. scripps.edu The mechanism of palladium-catalyzed allylic C-H alkylation is understood to proceed through a key π-allylpalladium intermediate. mdpi.com

These advanced methods offer significant advantages in constructing the sterically congested spiro[3.5]nonane core, providing pathways to complex molecules that are otherwise difficult to access. beilstein-journals.orgnih.gov

Functional Group Interconversion Strategies for the Hydroxyl Moiety

Once the spiro[3.5]nonane skeleton is established, the introduction of the C-5 hydroxyl group can be achieved through various functional group interconversion strategies.

Direct Introduction of the Hydroxyl Group

The direct hydroxylation of a saturated C-H bond is a highly sought-after transformation. In complex molecules, this can be achieved using powerful oxidizing agents, often mediated by metal catalysts. For instance, manganese complexes have been shown to catalyze the C(sp³)–H oxygenation of aliphatic frameworks. nih.gov The mechanism is believed to involve an initial hydrogen atom transfer (HAT) from the substrate C-H bond to generate a carbon radical, which is then trapped to form the hydroxylated product. nih.gov While challenging on an unactivated spiro[3.5]nonane, such C-H functionalization could theoretically provide a direct route to Spiro[3.5]nonan-5-ol, with regioselectivity potentially directed by the steric and electronic environment of the spirocyclic frame. youtube.comyoutube.com

Reductive Pathways to this compound

Reductive methods, starting from more oxidized precursors, are common and reliable strategies for synthesizing alcohols.

Reduction of Spiro[3.5]nonanones

The most straightforward reductive pathway to this compound is the reduction of the corresponding ketone, Spiro[3.5]nonan-5-one. This transformation is typically accomplished using metal hydride reagents. wikipedia.org The choice of reducing agent can influence the stereochemical outcome of the reaction, yielding either the cis or trans diastereomer of the alcohol with respect to the cyclobutane ring.

The stereoselectivity of ketone reduction is governed by factors such as steric hindrance and electronic effects. organic-chemistry.orgacs.org Small, unhindered hydride donors like Sodium borohydride (NaBH₄) often favor axial attack on the carbonyl carbon of a cyclohexanone ring, leading to the equatorial alcohol, which is typically the thermodynamically more stable product. organic-chemistry.org Conversely, bulkier reagents may preferentially attack from the less hindered equatorial face, yielding the axial alcohol. This control over diastereoselectivity is crucial in the synthesis of specific isomers of this compound. Biocatalytic approaches using enzymes from various plants and microorganisms have also emerged as powerful methods for the stereoselective reduction of prochiral ketones. nih.govnih.gov

Regioselective Reductive Cleavage of Oxetane Rings

An alternative reductive strategy involves the ring-opening of a spirocyclic oxetane precursor. Oxetanes are four-membered oxygen-containing heterocycles that can undergo cleavage under various conditions. Reductive ring-opening, typically using a hydride source in conjunction with a Lewis acid, can be a viable method for generating alcohols. nih.govmdpi.com

The regioselectivity of the ring-opening is a critical consideration. The reaction is initiated by the coordination of a Lewis acid to the oxetane oxygen, which activates the ring towards nucleophilic attack. A subsequent attack by a hydride (from a reagent like LiAlH₄) at one of the oxetane carbons cleaves a C-O bond. The site of hydride attack is influenced by both steric and electronic factors. For an unsymmetrical oxetane, attack generally occurs at the less sterically hindered carbon. However, electronic stabilization of a partial positive charge at the more substituted carbon can reverse this selectivity. By designing a suitable oxetane precursor within the spiro[3.5]nonane framework, it is conceivable to achieve a regioselective reductive cleavage that specifically yields the C-5 hydroxyl group.

Oxidative Transformations to Hydroxyl-Bearing Spirocycles

Oxidative methods can also be employed to introduce the hydroxyl group, often starting from an unsaturated precursor. A prominent example of such a transformation is the hydroboration-oxidation of an alkene. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org

This two-step sequence allows for the anti-Markovnikov hydration of a double bond. wikipedia.orglibretexts.org If a precursor such as Spiro[3.5]non-5-ene were synthesized, it could undergo hydroboration, where a borane reagent (e.g., BH₃·THF) adds across the double bond. This step is stereospecific, occurring via syn-addition, where the boron and hydrogen atoms add to the same face of the alkene. masterorganicchemistry.comchemistrysteps.com In the subsequent oxidation step, treatment with hydrogen peroxide and a base replaces the carbon-boron bond with a carbon-hydroxyl bond, with retention of stereochemistry. masterorganicchemistry.comwikipedia.org This method provides excellent control over both regiochemistry (placing the hydroxyl at C-5) and stereochemistry.

Other oxidative approaches could involve the epoxidation of an alkene followed by reductive opening of the resulting epoxide, or the dihydroxylation of an alkene using reagents like osmium tetroxide to form a diol, which could then be selectively manipulated. nih.gov

Table of Compounds

Stereoselective Synthesis of this compound Enantiomers

Information regarding the stereoselective synthesis of this compound enantiomers is not explicitly detailed in the accessible literature. General approaches to enantioselective synthesis of spirocycles often involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms.

Asymmetric Synthetic Routes to Chiral this compound

Specific asymmetric synthetic routes leading to chiral this compound have not been documented in the reviewed literature. In principle, such a synthesis could potentially be achieved through the asymmetric reduction of a precursor ketone, Spiro[3.5]nonan-5-one, using chiral reducing agents or catalysts. However, no studies demonstrating this specific transformation have been identified.

Diastereoselective Control in this compound Formation

Similarly, research detailing diastereoselective control in the formation of this compound is not available. For substituted derivatives of this compound, achieving diastereoselective control would be crucial. This would typically involve directing the approach of reagents to a prochiral face of an intermediate, but specific methodologies for this spirocyclic system are not described.

Advanced Retrosynthetic Analysis for this compound

A detailed, advanced retrosynthetic analysis for this compound is not present in the current body of scientific literature. Such an analysis would be foundational for designing a synthetic route.

Application of Disconnection Strategies

The application of specific disconnection strategies for the retrosynthesis of this compound has not been published. Key disconnections would likely target the bonds forming the cyclobutane or cyclohexane rings, or the spirocyclic junction itself. However, without established synthetic precedents, these remain theoretical approaches.

Consideration of Functional Group Interconversions

Considerations of functional group interconversions (FGIs) are a critical part of any synthetic plan. For this compound, a key FGI would be the conversion of a ketone (Spiro[3.5]nonan-5-one) to the target alcohol. While this is a standard transformation in organic chemistry, specific conditions and their stereochemical outcomes for this particular spirocycle are not documented.

Reaction Mechanisms and Chemical Transformations of Spiro 3.5 Nonan 5 Ol

Reactivity of the Hydroxyl Group in Spiro[3.5]nonan-5-ol

The presence of a hydroxyl group on the cyclohexane (B81311) ring of the spiro[3.5]nonane structure imparts a range of reactive possibilities, from functionalization to participation in more complex intramolecular events.

Functionalization Reactions of the Alcohol

The secondary alcohol in this compound can undergo a variety of functionalization reactions typical for such groups. These transformations are crucial for introducing new functionalities and for the synthesis of more complex molecules. Common reactions include oxidation, esterification, and etherification.

Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, spiro[3.5]nonan-5-one. The choice of oxidizing agent can be tailored to achieve this transformation efficiently.

ReactionReagentProduct
OxidationPyridinium chlorochromate (PCC)Spiro[3.5]nonan-5-one

Esterification: Reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, yields the corresponding esters. This reaction is often catalyzed by an acid or a base.

ReactantReagentProduct
This compoundAcetic anhydride, PyridineSpiro[3.5]nonan-5-yl acetate

Etherification: The formation of an ether can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.

ReactantReagentProduct
This compound1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I)5-Methoxyspiro[3.5]nonane

Participation in Intramolecular Cyclization Reactions

The hydroxyl group of this compound can act as a nucleophile in intramolecular cyclization reactions, leading to the formation of new ring systems. These reactions are often prompted by the presence of a suitable electrophilic center elsewhere in the molecule, which may be introduced through prior functionalization. While specific examples for this compound are not extensively documented, analogous reactions in similar systems suggest the potential for such transformations. For instance, if a leaving group is present on the cyclobutane (B1203170) ring, an intramolecular etherification could lead to a bridged bicyclic ether.

Transformations Involving the Spiro[3.5]nonane Skeleton

The inherent ring strain in the spiro[3.5]nonane skeleton, particularly in the cyclobutane ring, makes it susceptible to various transformations that can alter the ring structure itself.

Ring Expansion and Contraction Reactions of Spiro[3.5]nonanes

Spirocyclic systems can undergo ring expansion and contraction reactions, often driven by the release of ring strain. These rearrangements can be initiated by the formation of a carbocation adjacent to the spiro center. For instance, the dehydration of this compound under acidic conditions could lead to a carbocation at the 5-position. A subsequent rearrangement could potentially lead to ring expansion of the cyclobutane ring or contraction of the cyclohexane ring, although such reactions are highly dependent on the specific reaction conditions and the stability of the resulting carbocation intermediates.

Substitution Reactions on the Spirocyclic Scaffold

Substitution reactions on the spirocyclic scaffold of this compound can occur, though they are less common than reactions at the hydroxyl group. The hydroxyl group can be converted into a good leaving group, such as a tosylate, which can then be displaced by a nucleophile. Such reactions would proceed via an S(_N)1 or S(_N)2 mechanism, depending on the substrate and reaction conditions. youtube.com

ReactantReagentProduct
This compound1. Tosyl chloride, Pyridine 2. Sodium azide (B81097) (NaN₃)5-Azidospiro[3.5]nonane

Cleavage and Fragmentation Pathways of the Spiro System

The strained cyclobutane ring of the spiro[3.5]nonane system can be susceptible to cleavage under certain conditions. For example, radical-mediated fragmentation can lead to the opening of the four-membered ring. The presence of the hydroxyl group can influence these pathways, particularly if it is used to direct the formation of a radical species in its vicinity.

Despite a comprehensive search of publicly available scientific literature, detailed information specifically concerning the chemical compound “this compound” is exceedingly scarce. The available data is insufficient to construct a thorough and scientifically accurate article that adheres to the user's specified outline.

Specifically, there is a notable absence of published research on the following key areas for this compound:

Metal-Catalyzed Transformations: No specific examples or detailed studies on the metal-catalyzed reactions involving this compound could be identified.

Organocatalytic Applications: The search did not yield any information on the use of organocatalysis in the synthesis or transformation of this compound.

Mechanistic Insights from Spectroscopic and Computational Studies: While commercial suppliers indicate the existence of spectroscopic data (such as NMR, HPLC, LC-MS), the actual data and its interpretation in the context of mechanistic studies are not available in the public domain. Furthermore, no computational studies focused on the reaction mechanisms of this compound were found.

The majority of the available literature discusses spiro compounds in a general sense, with a significant focus on other derivatives, particularly spirooxindoles, which are structurally distinct from this compound.

Due to this lack of specific and detailed information in the scientific literature, it is not possible to generate the requested article while meeting the required standards of accuracy and depth. The compound appears to be not extensively studied, and therefore, the data necessary to populate the requested sections of the article is not available.

Structural Analysis and Conformational Studies of Spiro 3.5 Nonan 5 Ol

Conformational Preferences of the Spiro[3.5]nonane Scaffold

The geometry of the spiro[3.5]nonane scaffold is a direct consequence of the conformational demands of its individual rings and the constraints imposed by the spiro junction.

Analysis of Cyclobutane (B1203170) and Cyclohexane (B81311) Ring Conformations

The four-membered cyclobutane ring is known to be inherently strained due to significant deviation from the ideal tetrahedral bond angle of 109.5°. To alleviate some of this strain, cyclobutane adopts a puckered or bent conformation rather than a planar structure. This puckering slightly reduces the torsional strain that would arise from eclipsing C-H bonds in a flat conformation.

In contrast, the six-membered cyclohexane ring is virtually strain-free in its most stable "chair" conformation. In this arrangement, all C-C-C bond angles are close to the ideal tetrahedral angle, and all adjacent C-H bonds are staggered, minimizing both angle and torsional strain. The cyclohexane ring can also exist in higher energy conformations such as the "boat" and "twist-boat" forms. The boat conformation is destabilized by torsional strain from eclipsed hydrogens and steric hindrance between the "flagpole" hydrogens. The twist-boat conformation is an intermediate in energy between the chair and the boat.

Influence of Spiro Junction on Ring Flexibility

The spiro fusion of the cyclobutane and cyclohexane rings in spiro[3.5]nonane introduces significant conformational constraints. The spiro carbon atom acts as a rigid pivot point, restricting the independent conformational changes of each ring. This rigidity can influence the degree of puckering in the cyclobutane ring and affect the equilibrium between the chair, boat, and twist-boat conformations of the cyclohexane ring.

Research on novel lactone derivatives containing a spiro[3.5]nonane moiety has provided insights through NMR studies. ku.ac.ae Unusual deshielded chemical shifts for protons on the cyclobutane ring suggest that the spiro junction locks the ring into a specific puckered conformation, restricting its flexibility. ku.ac.ae This fixed conformation is a direct consequence of the steric interactions with the adjacent cyclohexane ring. The cyclohexane ring in the spiro[3.5]nonane system is generally expected to adopt a chair conformation to minimize its own internal strain. However, the presence of the spiro-fused cyclobutane can potentially distort this chair or raise the energy barrier for ring-flipping.

Stereochemical Aspects of Spiro[3.5]nonan-5-ol

The introduction of a hydroxyl group at the C-5 position of the cyclohexane ring introduces a stereocenter, leading to the possibility of different stereoisomers.

Configuration at the Hydroxyl-Bearing Carbon

The hydroxyl group at the C-5 position can be oriented in either an axial or an equatorial position relative to the plane of the cyclohexane ring. In a simple substituted cyclohexane, the equatorial position is generally favored for a substituent to minimize steric interactions with axial hydrogens. In this compound, the conformational preference for the hydroxyl group will be a balance between these intrinsic steric factors and any additional constraints imposed by the rigid spiro[3.5]nonane framework. The relative stability of the axial versus equatorial conformers would need to be determined through experimental or computational methods.

Diastereoisomeric and Enantiomeric Considerations

The presence of the stereocenter at C-5 means that this compound can exist as a pair of enantiomers, (R)-Spiro[3.5]nonan-5-ol and (S)-Spiro[3.5]nonan-5-ol. The synthesis of this compound from an achiral precursor without a chiral catalyst would result in a racemic mixture of these two enantiomers.

Furthermore, if other substituents are present on the spiro[3.5]nonane skeleton, additional stereocenters may be created, leading to the possibility of diastereomers. For instance, substitution on the cyclobutane ring would create diastereomers with distinct physical and chemical properties. The stereochemical outcome of synthetic routes to substituted this compound derivatives would depend on the stereoselectivity of the reactions employed.

Structural Elucidation Techniques in this compound Research

A combination of spectroscopic and analytical techniques is essential for the unambiguous determination of the structure and stereochemistry of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for conformational analysis in solution. 1H and 13C NMR spectroscopy can provide information about the chemical environment of each nucleus. In the context of spiro[3.5]nonane systems, the chemical shifts of the cyclobutane protons can indicate the degree of puckering and the influence of the spiro junction. ku.ac.ae For this compound, the coupling constants between the proton on the hydroxyl-bearing carbon and adjacent protons can help determine the axial or equatorial orientation of the hydroxyl group. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to establish through-space proximities between protons, providing crucial data for determining the relative configuration of stereocenters. ku.ac.ae

Computational Chemistry , including molecular mechanics and quantum mechanical calculations, serves as a valuable complementary tool. These theoretical methods can be used to model the different possible conformations of this compound, calculate their relative energies, and predict key geometric parameters. Such calculations can aid in the interpretation of experimental data and provide insights into the conformational landscape of the molecule.

Below is a table summarizing the key structural features and the techniques used to study them:

Structural FeatureKey AspectsRelevant Elucidation Techniques
Cyclobutane Ring Conformation Puckered vs. Planar, Degree of PuckeringNMR Spectroscopy, X-ray Crystallography, Computational Chemistry
Cyclohexane Ring Conformation Chair, Boat, Twist-Boat EquilibriumNMR Spectroscopy, X-ray Crystallography, Computational Chemistry
Influence of Spiro Junction Conformational Restriction, Ring DistortionNMR Spectroscopy (Chemical Shifts), X-ray Crystallography
Configuration at C-5 Axial vs. Equatorial Hydroxyl GroupNMR Spectroscopy (Coupling Constants, NOESY), X-ray Crystallography
Diastereoisomers/Enantiomers Relative and Absolute StereochemistryChiral Chromatography, Polarimetry, X-ray Crystallography (of chiral derivatives)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of spirocyclic compounds like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, NOESY) NMR experiments are employed to establish the complete chemical structure and relative configuration.

In the analysis of related spiro[3.5]nonane moieties, the presence of the cyclobutane ring is often indicated by unusually deshielded chemical shifts for the protons and carbons adjacent to the spirocenter. nih.gov For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the cyclobutane and cyclohexane rings. The proton attached to the carbon bearing the hydroxyl group (H-5) would appear as a characteristic multiplet, with its chemical shift and coupling constants providing information about its axial or equatorial orientation on the cyclohexane ring.

The ¹³C NMR spectrum confirms the presence of nine carbon atoms, including the spiro-quaternary carbon, which typically appears as a weak signal in a distinct region of the spectrum. nih.gov Two-dimensional techniques are crucial for assigning these signals unambiguously. A Heteronuclear Multiple Quantum Coherence (HMQC) experiment correlates directly bonded protons and carbons. nih.gov A Correlation Spectroscopy (COSY) experiment reveals proton-proton coupling networks within each ring, confirming the connectivity. nih.gov

To determine the stereochemistry and conformation, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable. It identifies protons that are close in space, allowing for the determination of the relative configuration of substituents. nih.gov For instance, NOESY correlations can help establish the cis or trans relationship of the hydroxyl group relative to the cyclobutane ring and can provide evidence for the conformational preference of the cyclohexane ring, which typically adopts a chair or half-chair conformation. nih.gov

Table 1: Representative NMR Data for a Spiro[3.5]nonane Moiety

Atom ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm) Key Correlations
C-4 Multiplet Aliphatic COSY with H-5
C-5 Multiplet ~65-75 (Oxycarbon) COSY with H-4, H-6
C-6 Multiplet Aliphatic COSY with H-5
Spiro-C - Deshielded Quaternary HMBC with adjacent protons

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern under electron ionization (EI). The molecular ion peak (M⁺) would confirm the compound's molecular formula (C₉H₁₆O).

The fragmentation of spiro compounds is often characterized by cleavages of the bonds connected to the quaternary spiro-carbon. aip.org For this compound, a primary fragmentation pathway would likely involve the loss of a water molecule (H₂O) from the molecular ion, resulting in a significant [M-18]⁺ peak.

Other characteristic fragmentation patterns for carbocyclic spiranes involve the successive loss of small neutral molecules, such as ethylene, from the rings. aip.org The cleavage of the C-C bonds of the cyclobutane and cyclohexane rings can lead to a variety of fragment ions. The relative intensity of these fragment peaks provides a fingerprint that can be used to identify the compound and distinguish it from its isomers.

Table 2: Predicted Key Fragmentation Ions for this compound

m/z Value Ion Formula Description
140 [C₉H₁₆O]⁺ Molecular Ion (M⁺)
122 [C₉H₁₄]⁺ Loss of H₂O
125 [C₈H₁₃O]⁺ Loss of CH₃
111 [C₈H₁₅]⁺ Loss of C₂H₅
83 [C₅H₇O]⁺ Cleavage of cyclobutane ring

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline compound at the atomic level. For a chiral molecule like this compound, single-crystal X-ray diffraction is the definitive technique for establishing its absolute configuration. nih.gov

This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice. This provides accurate measurements of bond lengths, bond angles, and torsional angles.

In the context of spiro compounds, X-ray analysis confirms the connectivity of the spirocyclic system and reveals the solid-state conformation of the rings. researchgate.net If the compound is resolved into its enantiomers, X-ray crystallography using anomalous dispersion effects can be used to assign the absolute stereochemistry (R or S configuration) at the chiral centers without ambiguity. nih.gov The crystal structure is often stabilized by a network of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group. researchgate.net

Advanced Spectroscopic Methods

Beyond standard NMR and mass spectrometry, advanced spectroscopic and computational methods can provide deeper insights into the structure and properties of this compound.

Computational Chemistry: Theoretical calculations are instrumental in rationalizing complex spectroscopic data. dr-dral.com Quantum chemistry methods can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental values to validate structural assignments. Furthermore, computational modeling can predict the relative energies of different possible conformations of the molecule, helping to understand its dynamic behavior in solution. These theoretical analyses are crucial for interpreting experimental results that might otherwise be ambiguous. dr-dral.com

Circular Dichroism (CD) Spectroscopy: Since this compound is a chiral molecule, Circular Dichroism (CD) spectroscopy can be employed to study its stereochemical properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure and can be used as a fingerprint for a specific enantiomer. Experimental CD spectra, when compared with theoretically predicted spectra, can be a powerful tool for assigning the absolute configuration of chiral spiro compounds.

Raman Spectroscopy: This vibrational spectroscopy technique provides information about the molecular vibrations and can be used to characterize the spirocyclic framework. kit.ac.jp It is complementary to infrared (IR) spectroscopy and can offer detailed fingerprints of the compound's structure, particularly the low-frequency modes associated with the skeletal vibrations of the spiro rings. kit.ac.jp

Academic Applications and Research Trajectories of Spiro 3.5 Nonan 5 Ol

Spiro[3.5]nonan-5-ol as a Synthetic Building Block in Complex Molecule Synthesis

The structural attributes of this compound, particularly its spirocyclic core, make it an attractive starting point for the synthesis of complex molecular targets. The presence of a hydroxyl group offers a reactive handle for further functionalization, allowing for its incorporation into larger, more elaborate structures.

Precursor in the Total Synthesis of Natural Products (e.g., Meroterpenoids like Cryptolaevilactones)

The spiro[3.5]nonane skeleton is a key structural motif found in a class of natural products known as meroterpenoids, which are hybrid molecules derived from both polyketide and terpenoid biosynthetic pathways. One notable example is the cryptolaevilactones, a family of compounds isolated from the leaves and twigs of Cryptocarya laevigata. nih.govnih.gov These compounds feature a unique spiro[3.5]nonenyl moiety and have attracted interest due to their complex structures. nih.govnih.gov

While the direct use of this compound as a starting material in the total synthesis of cryptolaevilactones is not explicitly detailed in the reviewed literature, the synthesis of model compounds of these natural products has been achieved using derivatives of the spiro[3.5]nonane core. For instance, a synthetic route to a simplified model of cryptolaevilactones A–C involved the construction of a spiro[3.5]nonane ring system via a pinacol-like rearrangement. This strategy highlights the importance of the spiro[3.5]nonane framework in accessing the core structure of these complex natural products. The hydroxyl group in this compound could conceptually serve as a precursor to the ketone functionality often present in synthetic intermediates leading to such natural products.

The general approach to synthesizing these complex meroterpenoids often involves the independent synthesis of key fragments followed by their strategic coupling. The spiro[3.5]nonane unit represents a central building block in these synthetic endeavors.

Scaffold for the Construction of Polycyclic Systems

Spirocyclic compounds, in general, are valuable scaffolds for the construction of polycyclic systems due to their inherent three-dimensionality. mdpi.com The spiro atom, a quaternary carbon, connects two rings, creating a rigid structure with well-defined spatial orientations of substituents. This feature is particularly advantageous in the design of molecules intended to interact with biological targets such as proteins and enzymes.

Spiro-fused polycyclic aromatic compounds have been extensively studied for their unique structures and promising photophysical and electronic properties. mdpi.com While the direct application of this compound in the synthesis of these specific polycyclic aromatic systems is not documented in the available literature, its carbocyclic spiro[3.5]nonane framework is a foundational element in the broader class of spiro-containing polycycles. The synthesis of such systems often relies on domino reactions, which allow for the efficient construction of multiple rings in a single operation. mdpi.com The functional group of this compound provides a potential attachment point for initiating such cyclization cascades.

Role in the Design of Biologically Active Scaffolds

The unique topology of spirocycles makes them attractive scaffolds in drug discovery. The rigid nature of the spiro[3.5]nonane framework can help to pre-organize functional groups in a specific spatial arrangement, which can lead to enhanced binding affinity and selectivity for biological targets.

Incorporation into Spirocyclic Systems for Enhanced Molecular Interactions

The incorporation of spirocyclic motifs into drug candidates is a strategy employed to enhance molecular interactions with their biological targets. The three-dimensional nature of spirocycles allows for the projection of substituents into different regions of a binding pocket, potentially leading to improved potency and a more favorable pharmacological profile. rsc.org The spiro[3.5]nonane scaffold, as a component of larger molecules, can contribute to this effect by providing a rigid core that minimizes conformational flexibility, thereby reducing the entropic penalty upon binding.

Exploration of Spiro[3.5]nonane Derivatives as Bioisosteres

Bioisosterism, the replacement of a functional group or a molecular fragment with another that has similar physical or chemical properties, is a common strategy in medicinal chemistry to optimize lead compounds. u-tokyo.ac.jpopenaccessjournals.com Spirocyclic systems, including those based on the spiro[3.5]nonane framework, are considered non-classical bioisosteres. Their inherent three-dimensional character can be advantageous in mimicking the spatial arrangement of substituents found in other cyclic systems, such as carbocyclic or heterocyclic rings, while offering a novel chemical space. rsc.orgopenaccessjournals.com

Contribution to the Stereochemical Diversity of Chemical Libraries

The rigid, three-dimensional structure of spirocyclic compounds, including this compound, makes them highly valuable building blocks for chemical libraries used in high-throughput screening and drug discovery. Unlike flat, aromatic systems, spiro scaffolds possess a higher fraction of sp³-hybridized carbons, which contributes to greater molecular complexity and three-dimensional architectures. lifechemicals.com This inherent three-dimensionality is a critical attribute, as interactions between small molecules and biological targets like enzymes and receptors are profoundly influenced by stereochemistry and topographic complexity. lifechemicals.comresearchgate.net

The inclusion of spirocyclic motifs in screening libraries significantly enhances their stereochemical diversity. lifechemicals.comresearchgate.net The rigid nature of the spiro framework reduces the number of possible conformations a molecule can adopt. scispace.comresearchgate.net This pre-organization can decrease the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and selectivity. lifechemicals.com By using enantiomerically pure building blocks like the stereoisomers of this compound, chemists can construct libraries of stereo-defined compounds. researchgate.net Screening such libraries allows for the systematic exploration of the relationship between a molecule's spatial arrangement and its biological activity, a key strategy for identifying potent and selective modulators of disease-relevant targets. researchgate.netnih.gov This approach maximizes the potential of discovering novel lead compounds for medicinal chemistry. nih.gov

Table 1: Comparison of Scaffold Properties for Chemical Libraries
PropertyFlat Aromatic ScaffoldsSpirocyclic Scaffolds (e.g., Spiro[3.5]nonane)
DimensionalityPrimarily 2DInherently 3D lifechemicals.com
sp³ Carbon Fraction (Fsp³)LowHigh lifechemicals.com
Conformational FlexibilityVariable (rotation of substituents)Low / Rigid scispace.comresearchgate.net
Stereochemical ComplexityLimitedHigh, with defined chiral centers scispace.comnih.gov
Potential for Target InteractionOften relies on pi-stacking and planar interactionsEnables specific, stereospecific interactions in 3D binding pockets lifechemicals.com

Catalytic Applications and Chiral Auxiliary Development

Utilization in Asymmetric Catalysis

The spiro[3.5]nonane framework is a privileged scaffold for the development of chiral ligands and catalysts used in asymmetric synthesis. The primary goal of asymmetric catalysis is to create optically active products of biological and pharmaceutical importance, and the design of an effective chiral ligand is central to this process. scispace.comresearchgate.net Spiro scaffolds are considered "privileged" because they combine high rigidity, C2 symmetry, and ease of modification, features that make them exceptionally effective in a wide range of mechanistically distinct reactions. researchgate.netnankai.edu.cn

While this compound itself is not typically the final catalyst, it serves as a crucial chiral precursor. The alcohol functional group provides a synthetic handle for the introduction of coordinating groups (e.g., phosphines, amines, oxazolines) that can bind to a transition metal center (such as rhodium, iridium, or palladium). nankai.edu.cnsnnu.edu.cn The resulting metal-ligand complex is the active catalyst. The rigid spiro skeleton holds the coordinating groups in a fixed spatial arrangement, creating a well-defined chiral environment around the metal. This chiral pocket dictates the stereochemical outcome of the reaction, enabling the production of one enantiomer of the product in high excess. scispace.comresearchgate.net Chiral spiro catalysts have demonstrated remarkable performance in key transformations, including asymmetric hydrogenations, carbon-carbon bond formations, and C-H functionalization reactions. researchgate.netnankai.edu.cnsnnu.edu.cn

Development of Chiral Ligands and Organocatalysts Based on this compound Structure

Building upon the advantageous scaffold of this compound, researchers have developed a diverse array of chiral ligands and organocatalysts. The synthesis of these molecules involves chemically modifying the hydroxyl group or other positions on the spirocyclic rings.

Chiral Ligands for Metal Catalysis: A multitude of ligands have been synthesized from spiro precursors, often starting from diol or dione (B5365651) analogues which can be derived from the parent alcohol. scispace.comnankai.edu.cn These include:

Diphosphine Ligands: Molecules like SDPs and SIPHOS, where phosphine (B1218219) groups are attached to a spirobiindane backbone, are highly effective in asymmetric hydrogenation. nankai.edu.cn

Bis(oxazoline) Ligands (SpiroBOXs): These ligands are synthesized from spiro diones and have been used in copper-catalyzed reactions. scispace.comresearchgate.netnankai.edu.cn

P,N,N-Tridentate Ligands: Recent developments include complex spiro ligands that incorporate phosphino, oxazoline, and aminopyridine moieties. researchgate.net These tridentate ligands create highly stable and selective iridium catalysts for the asymmetric hydrogenation of challenging substrates. researchgate.net

Cyclopentadienyl (Cp) Ligands: Chiral spiro Cp ligands have been developed for rhodium-catalyzed asymmetric C-H functionalization reactions, affording high yields and excellent enantioselectivity. snnu.edu.cn

Organocatalysts: The principles of asymmetric induction via a rigid chiral scaffold also apply to organocatalysis, which avoids the use of metals. The spiro[3.5]nonane backbone can be incorporated into structures that act as catalysts themselves. For example, pyrrolidine-based organocatalysts are used to initiate cascade reactions for the stereoselective synthesis of complex spirocyclic oxindoles. nih.gov Similarly, cinchona alkaloid-derived catalysts have been employed for the asymmetric synthesis of spiro-dihydropyrano cyclohexanones. rsc.org These catalysts often work by forming transient chiral intermediates (e.g., enamines) or by activating substrates through hydrogen bonding, directing the reaction to proceed with high stereoselectivity. nih.govoaepublish.com

Table 2: Examples of Ligand/Catalyst Classes Derived from Spiro Scaffolds
Ligand/Catalyst ClassCoordinating Atoms/Functional GroupMetal (if applicable)Typical ApplicationReference
Spiro Diphosphines (e.g., SDP)PhosphorusRhodium, Iridium, RutheniumAsymmetric Hydrogenation researchgate.netnankai.edu.cn
Spiro Bis(oxazolines) (SpiroBOX)NitrogenCopper, PalladiumGlyoxylate-ene Reactions, Henry Reactions scispace.comresearchgate.netnankai.edu.cn
Spiro P,N,N-Ligands (SpiroOAP)Phosphorus, NitrogenIridiumAsymmetric Hydrogenation of Ketones researchgate.net
Spiro Cyclopentadienyl (SCp)Carbon (Cp ring)RhodiumAsymmetric C-H Functionalization snnu.edu.cn
Cinchona-derived AmineNitrogen (tertiary and primary amine)N/A (Organocatalyst)Asymmetric Spirocyclization rsc.org

Future Research Directions in this compound Chemistry

Development of Novel and Sustainable Synthetic Routes

While methods exist for the synthesis of the spiro[3.5]nonane core, future research will likely focus on developing more efficient, scalable, and environmentally benign routes to access this compound and its derivatives. caltech.edu Current strategies often involve multi-step sequences that may not be ideal for large-scale production. Future work could explore:

Catalytic Asymmetric Synthesis: Developing methods to construct the chiral spirocyclic core directly in an enantioselective fashion, rather than relying on the resolution of racemic mixtures. This could involve asymmetric intramolecular cyclizations or cycloadditions.

Biocatalysis: Employing enzymes, such as ketoreductases, for the stereoselective reduction of a precursor like Spiro[3.5]nonan-5-one to furnish enantiomerically pure this compound. This approach offers high selectivity under mild, aqueous conditions.

Flow Chemistry: Translating multi-step syntheses into continuous flow processes. Flow chemistry can improve safety, efficiency, and scalability while reducing waste.

Use of Renewable Feedstocks: Investigating synthetic pathways that begin from bio-based starting materials, aligning with the principles of green chemistry.

Exploration of Unconventional Reaction Pathways

Beyond its role as a precursor for ligands and catalysts, the this compound framework itself presents opportunities for exploring novel chemical transformations. Future research could investigate:

Remote C-H Functionalization: Developing methods to selectively activate and functionalize the C-H bonds on the cyclobutane (B1203170) or cyclohexane (B81311) rings of the spiro scaffold. This would open up avenues to create a much wider array of complex derivatives that are currently inaccessible.

Ring-Opening and Ring-Expansion Reactions: Exploring controlled fragmentation or rearrangement of the strained cyclobutane ring to access novel, non-spirocyclic scaffolds with high stereochemical complexity.

Photoredox and Electrochemical Catalysis: Utilizing modern synthetic methods to engage this compound or its derivatives in radical-based transformations, potentially enabling unique and previously unknown reaction pathways.

Mechanistic Studies: A deeper investigation into how the unique strain and stereoelectronic properties of the spiro[3.5]nonane system influence its reactivity could lead to the discovery of entirely new types of chemical reactions.

Advanced Computational Modeling for Structure-Reactivity Relationships and Molecular Interactions

The unique three-dimensional architecture of spirocyclic compounds, such as this compound, presents a compelling case for the application of advanced computational modeling. These in silico techniques are pivotal in elucidating complex structure-reactivity relationships and predicting molecular interactions, thereby guiding synthetic efforts and exploring potential applications. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the established methodologies used for analogous spirocyclic systems provide a clear framework for future research trajectories.

Computational chemistry offers a powerful lens through which the electronic and steric properties of this compound can be meticulously examined. Techniques such as Density Functional Theory (DFT) are instrumental in optimizing the molecular geometry of the compound, allowing for the precise calculation of key structural parameters. Although experimental data for this compound is scarce, theoretical calculations can provide valuable insights. For instance, DFT calculations could predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's conformation.

A critical aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, computational models could map the electron density distribution of these orbitals, highlighting regions susceptible to nucleophilic or electrophilic attack.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies represent a significant area of computational research for spirocyclic compounds. rsc.orgnih.gov QSAR models correlate variations in the physicochemical properties of compounds with their biological activities. By calculating a range of molecular descriptors for this compound and its derivatives, it would be possible to build predictive models for various biological endpoints. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, each providing a different layer of structural information.

Molecular docking simulations are another powerful computational tool that could be applied to this compound. These simulations predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. This is particularly relevant in drug discovery, where understanding the interaction between a small molecule and its biological target is essential. By modeling the interactions of this compound with various protein active sites, researchers could identify potential biological targets and hypothesize mechanisms of action.

The following interactive data table illustrates the types of theoretical data that could be generated for this compound using computational methods like DFT. It is important to note that the values presented here are hypothetical and serve as an example of what such a study would yield.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

Parameter Predicted Value Significance
HOMO Energy -6.5 eV Electron-donating capacity
LUMO Energy 1.2 eV Electron-accepting capacity
HOMO-LUMO Gap 7.7 eV Chemical reactivity and stability
Dipole Moment 1.8 D Molecular polarity and intermolecular interactions
Mulliken Charge on O -0.6 e Site for electrophilic attack

| Mulliken Charge on H (of OH) | +0.4 e | Site for nucleophilic attack |

Q & A

Basic Research Questions

Q. What are the optimal analytical techniques for identifying and quantifying Spiro[3.5]nonan-5-ol in complex plant extracts?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) paired with retention time matching and molecular formula verification (e.g., C₁₃H₂₄O, MW 196) to isolate and quantify the compound in ethanol extracts. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation . For purity assessment, employ titration or UV-spectrophotometry as outlined in reagent testing protocols .

Q. How can researchers design a synthetic route for this compound, considering its spirocyclic structure?

  • Methodological Answer : Apply retrosynthetic analysis to break down the spirocyclic core into simpler bicyclic precursors. Prioritize stereoselective strategies (e.g., intramolecular cyclization) and characterize intermediates via high-resolution MS and ¹³C/¹H NMR. Document synthetic steps rigorously per journal guidelines, including spectral data for novel intermediates .

Q. What experimental frameworks are suitable for investigating the ecological role of this compound in plant systems?

  • Methodological Answer : Use the PEO framework (Population: plant species; Exposure: seasonal variations in compound concentration; Outcome: biological activity) to structure hypothesis-driven studies. For example, analyze persimmon leaf extracts harvested at different growth stages (e.g., May vs. later months) to correlate compound levels with antimicrobial or antioxidant effects .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported physicochemical properties of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis of existing data to identify variability sources (e.g., extraction solvents, analytical conditions). Replicate conflicting experiments under standardized protocols (e.g., identical column temperatures in GC-MS) and apply statistical tests (ANOVA) to assess significance. Use PICOT to define variables: Population (compound batches), Intervention (analytical method), Comparison (literature data), Outcome (consensus properties), Timeframe (cross-study validation) .

Q. How can computational modeling predict the stereochemical stability of this compound under varying pH conditions?

  • Methodological Answer : Employ density functional theory (DFT) to model the compound’s conformational changes. Validate predictions with circular dichroism (CD) spectroscopy and compare results with experimental data from chiral HPLC. Use software like Gaussian or ORCA for energy minimization and transition-state analysis .

Q. What high-throughput assays are effective for studying this compound’s bioactivity in pharmacological screens?

  • Methodological Answer : Adapt automated platforms like SPIRO Seed Germination Assays to test the compound’s effects on root growth or enzymatic activity. Use ImageJ and R for data analysis, ensuring temporal resolution (e.g., minute-scale germination changes) and statistical rigor (e.g., t-tests for dose-response curves) .

Guidelines for Ethical and Reproducible Research

  • Data Sharing : Clearly outline data-sharing protocols in ethics applications, specifying anonymization methods for raw spectral or bioassay data .
  • Reproducibility : Adhere to journal requirements (e.g., Beilstein Journal of Organic Chemistry) by detailing synthetic procedures in the main text or supplementary materials .
  • Literature Review : Use Google Scholar’s citation tools to format references in APA or MLA and prioritize peer-reviewed studies over encyclopedic sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.